molecular formula C9H11NO3 B1588921 L-4-Hydroxyphenyl-3,5-d2-alanine CAS No. 30811-19-9

L-4-Hydroxyphenyl-3,5-d2-alanine

Cat. No. B1588921
CAS RN: 30811-19-9
M. Wt: 183.2 g/mol
InChI Key: OUYCCCASQSFEME-ZQCIBQAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-4-Hydroxyphenyl-3,5-d2-alanine (L-4-HPA) is a synthetic amino acid that has been used for a variety of scientific research applications. It is a derivative of the naturally occurring amino acid alanine, and has been found to be a useful tool for studying the structure and function of proteins and other biological molecules. L-4-HPA is also used as a substrate for enzyme-catalyzed reactions, and has been used in the synthesis of various pharmaceuticals and other compounds.

Scientific Research Applications

Biocatalytic Derivatization of L-Tyrosine

Specific Scientific Field

Applied Microbiology and Biotechnology

Summary of the Application

L-Tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group. Derivatization of these functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .

Methods of Application or Experimental Procedures

Two main strategies have been developed for L-tyrosine derivatization: chemical synthesis and biosynthesis. Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from L-tyrosine due to its elevated specificity, diversity, and atom economy .

Results or Outcomes

The review summarizes typical L-tyrosine derivatizations catalyzed by enzymatic biocatalysts, as well as the strategies and challenges associated with their production processes .

Mitigating Stress and Enhancing Performance in Healthy Adult Humans

Specific Scientific Field

Military Medicine

Summary of the Application

Tyrosine, a precursor of catecholamine neurotransmitters, may help alleviate physical/cognitive performance decrements in humans under conditions of high physical/psychological stress .

Methods of Application or Experimental Procedures

The study aimed to determine whether supplemental tyrosine mitigates stress-induced decrements in cognitive and/or physical performance in healthy individuals using Samueli Institute’s Rapid Evidence Assessment of the Literature methodology .

Results or Outcomes

On the basis of the available evidence, no recommendation could be made for the effect of tyrosine on physical performance under stressful physical conditions. However, a weak recommendation in favor of tyrosine was made for cognitive stress as all studies showed a positive effect .

Parkinson’s Disease Treatment

Specific Scientific Field

Neurology and Pharmacology

Summary of the Application

There is increasing evidence that endogenous dopamine (DA), which can be synthesized from L-Tyrosine, can be a pathological factor in neurodegeneration in Parkinson’s disease (PD). This suggests that L-Tyrosine could potentially be used in the treatment of PD .

Methods of Application or Experimental Procedures

The research is still ongoing, and the exact methods of application are not yet fully established .

Synthesis of High-Value Chemicals

Specific Scientific Field

Biochemistry and Industrial Chemistry

Summary of the Application

L-Tyrosine can be used to synthesize a variety of high-value chemicals, such as unsaturated aromatic compounds, α-hydroxy acids, and aromatic alcohols. These chemicals are commonly applied in the feed, pharmaceutical, and fine chemical industries .

Methods of Application or Experimental Procedures

Two main strategies have been developed for L-Tyrosine derivatization: chemical synthesis and biosynthesis. Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from L-Tyrosine due to its elevated specificity, diversity, and atom economy .

Results or Outcomes

The review summarizes recent advances in enzyme-catalyzed L-Tyrosine derivatization and highlights relevant strategies involved in L-Tyrosine derivatives biosynthesis .

Precursor for the Synthesis of Neurotransmitters

Specific Scientific Field

Neuroscience and Biochemistry

Summary of the Application

L-Tyrosine is an amino acid that is used as a precursor for the synthesis of the catecholamines dopamine (DA) and norepinephrine (NE). DA and NE are depleted under stressful conditions, which can compromise cognitive function .

Methods of Application or Experimental Procedures

Synthesis of Organoboron Compounds

Specific Scientific Field

Organic Chemistry and Industrial Chemistry

Summary of the Application

Organoboron compounds are attracting immense research interest due to their wide range of applications. Particularly, low-coordinate organoboron complexes are receiving more attention due to their improbable optical and nonlinear optical properties, which makes them better candidates for medical applications .

properties

IUPAC Name

(2S)-2-amino-3-(3,5-dideuterio-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-ZQCIBQAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1O)[2H])C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473726
Record name L-4-Hydroxyphenyl-3,5-d2-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-4-Hydroxyphenyl-3,5-d2-alanine

CAS RN

30811-19-9
Record name L-4-Hydroxyphenyl-3,5-d2-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30811-19-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-4-Hydroxyphenyl-3,5-d2-alanine
Reactant of Route 2
L-4-Hydroxyphenyl-3,5-d2-alanine
Reactant of Route 3
L-4-Hydroxyphenyl-3,5-d2-alanine
Reactant of Route 4
L-4-Hydroxyphenyl-3,5-d2-alanine
Reactant of Route 5
L-4-Hydroxyphenyl-3,5-d2-alanine
Reactant of Route 6
L-4-Hydroxyphenyl-3,5-d2-alanine

Citations

For This Compound
1
Citations
K Range - 2005 - search.proquest.com
In this work density functional calculations and continuum solvation methods are applied to various biomolecular systems spanning a wide range of sizes. Gas phase calculations at the …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.